molecular formula C11H10N2O B097582 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one CAS No. 17952-82-8

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one

Cat. No. B097582
CAS RN: 17952-82-8
M. Wt: 186.21 g/mol
InChI Key: FZHZQHNKCPJTNQ-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-one is a chemical compound that belongs to the class of tetrahydro-β-carbolines, a group of heterocyclic organic compounds. These compounds are of significant interest due to their diverse pharmacological activities and their presence in various natural products.

Synthesis Analysis

The synthesis of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one derivatives has been explored through various methods. One approach involves the condensation of tryptamine with cycloalkanones in the presence of a polyphosphate ester catalyst, yielding moderate to low yields of the desired tetrahydro-β-carbolines . Another method includes the selective cyclization of N-(2,2-dimethoxyethyl)-1H-indole-2-carboxamide in polyphosphoric acid, which has been shown to be a simple and high-yielding process . Additionally, the base-catalyzed rearrangement of 1-substituted-2,3,4,9-tetrahydro-(2-oxopropyl)-1H-pyrido[3,4-b]indoles has been documented, leading to various disubstituted indoles .

Molecular Structure Analysis

The molecular structure of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one derivatives is characterized by a fused ring system that includes a pyridine and an indole moiety. The presence of substituents on the indole nucleus, such as electron-donating or -withdrawing groups, can influence the reactivity and properties of these compounds . The structural confirmation of related compounds has been achieved through spectral and chemical evidence9.

Chemical Reactions Analysis

Chemical reactions involving 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one derivatives are diverse. For instance, the base-catalyzed transformation of certain derivatives can lead to CN bond cleavage and the formation of new indole compounds . The Pictet-Spengler reaction has been employed to transform certain intermediates into tetrahydrospiro[cyclohexane-1,1'-(1H)pyrido[3,4-b]indol]-2-ones, which can further react with acrylonitrile or isocyanates to yield pentacyclic or hexahydro derivatives, respectively9.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one derivatives are influenced by their molecular structure. The introduction of various substituents can alter properties such as solubility, melting point, and reactivity. These compounds have been shown to exhibit a broad spectrum of pharmacological activities, which makes them relevant in medicinal chemistry . The potency of these compounds as pharmacological agents, such as NMDA receptor antagonists, has been demonstrated with IC50 values in the nanomolar range .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Derivatives : The compound 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one is used in the synthesis of various derivatives, including N-acetylated and saturated derivatives, through reactions like N-acetylation and catalytic hydrogenation, as demonstrated by Bobowski (1983) (Bobowski, 1983).
  • Mass Spectrometry and Maillard Reaction : Goh, Mordi, and Mansor (2015) reported the synthesis of 6-methoxy-tetrahydro-β-carboline derivatives using the Maillard reaction and characterized them using mass spectrometry, emphasizing the compound's role in reaction optimization (Goh, Mordi, & Mansor, 2015).

Pharmacological Applications

  • Selective Estrogen Receptor Downregulator and Antagonist : The compound was identified as a novel, druglike ER ligand in the discovery of an orally bioavailable selective estrogen receptor downregulator (SERD), as studied by De savi et al. (2015) in the context of breast cancer treatment (De savi et al., 2015).
  • Antioxidant and Cytotoxicity Properties : A study by Goh, Koh, Yam, Azhar, Mordi, and Mansor (2015) demonstrated that derivatives of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one exhibit moderate antioxidant properties and varied cytotoxic activities in vitro, showcasing their potential in antioxidant generation (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).
  • Antidiabetic Activity : Choudhary, Kohli, Kumar, and Joshi (2011) synthesized derivatives of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one and evaluated them for antidiabetic activity in vivo, indicating the compound's potential as an antidiabetic agent (Choudhary, Kohli, Kumar, & Joshi, 2011).

Biological and Medicinal Chemistry

  • TRPV1 Antagonists : Li, Nie, Qiao, Hu, Li, Wang, Pu, Yan, and Qian (2019) designed, synthesized, and evaluated 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole triazole derivatives as potent TRPV1 antagonists, indicating the compound's role in developing antinociceptive drugs (Li, Nie, Qiao, Hu, Li, Wang, Pu, Yan, & Qian, 2019).
  • Cancer-chemopreventive Agents : Mingming Zhang, Park, Kondratyuk, Pezzuto, and Sun (2018) explored tetrahydro-β-carboline derivatives, including the compound , for anticancer and chemopreventive activities, underlining its potential in cancer treatment (Mingming Zhang, Park, Kondratyuk, Pezzuto, & Sun, 2018).

Safety And Hazards

The compound is associated with hazard statement H302 and precautionary statements P264, P270, P301, P301, P312, P330 . It is recommended to store the compound in a refrigerator .

properties

IUPAC Name

2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-11-10-8(5-6-12-11)7-3-1-2-4-9(7)13-10/h1-4,13H,5-6H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHZQHNKCPJTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170823
Record name 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indol-1-one
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one

CAS RN

17952-82-8
Record name 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-one
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Record name 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indol-1-one
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Record name L-Oxonoreleagnine
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Record name 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indol-1-one
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Record name 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
36
Citations
L Li, YT Zhang - Acta Crystallographica Section E: Structure Reports …, 2010 - scripts.iucr.org
The title compound, C19H17N3O2, was obtained from fruits of Evodia Rutaecarpa. In the solid state, the dihedral angle between the 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one (…
Number of citations: 6 scripts.iucr.org
SH Lee, JK Son, BS Jeong, TC Jeong, HW Chang… - Molecules, 2008 - mdpi.com
Rutaecarpine is an indolopyridoquinazolinone alkaloid isolated from Evodia rutaecarpa and related herbs, which has shown a variety of intriguing biological properties such as anti-…
Number of citations: 173 www.mdpi.com
J In, S Hwang, C Kim, JH Seo… - European Journal of …, 2013 - Wiley Online Library
Mild reaction conditions for the regioselective synthesis of isoquinolin‐1‐ones and related fused‐ring heterocycles from N‐Boc‐protected (β‐arylethyl)carbamates are described. The …
J Vicente, I Saura-Llamas, JA García-López… - …, 2009 - ACS Publications
Cyclometalation of 3-(2-naphthyl)- d -alanine methyl ester is achieved by reacting the corresponding hydrochloride salt and Pd(OAc) 2 in a 1:1 molar ratio (acetonitrile, room temperature…
Number of citations: 87 pubs.acs.org
JA Joule - Fused five-membered hetarenes with one …, 2001 - thieme-connect.com
The word indole is derived from the word India: indigo (3), the blue dye, was first exported from India to Europe in the 16th century. Indoles are generally crystalline colorless solids, the …
Number of citations: 111 www.thieme-connect.com
MJ Thompson, JC Louth, SM Little… - …, 2012 - Wiley Online Library
Malaria is one of the world’s most devastating parasitic diseases, causing almost one million deaths each year. Growing resistance to classical antimalarial drugs, such as chloroquine, …
AV Lukashenko, VA Osyanin, DV Osipov… - The Journal of …, 2017 - ACS Publications
A simple and efficient method for the synthesis of 4H-chromenes and 1H-benzo[f]chromenes containing a trifluoroacetyl or aroyl group in the pyran ring from o-quinone methide …
Number of citations: 58 pubs.acs.org
K Huber, L Brault, O Fedorov, C Gasser… - Journal of medicinal …, 2012 - ACS Publications
Development of both potent and selective kinase inhibitors is a challenging task in modern drug discovery. The innate promiscuity of kinase inhibitors largely results from ATP-mimetic …
Number of citations: 81 pubs.acs.org
J Zhang, S Da, X Feng, X Chen… - Chinese Journal of …, 2013 - Wiley Online Library
First total synthesis of the proposed structures of β‐indoloquinazoline alkaloids orisuaveolines A and B is reported. The key steps of the synthesis included a Pictet‐Spengler reaction to …
Number of citations: 11 onlinelibrary.wiley.com
M Chatzopoulou, P Alexiou… - Expert opinion on …, 2012 - Taylor & Francis
Introduction: Initially studied for its central role in the pathogenesis of chronic diabetic complications, aldose reductase (ALR2) gains more attention over the years as its implication in …
Number of citations: 49 www.tandfonline.com

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